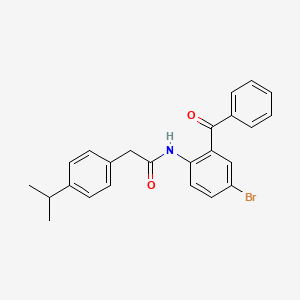

1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine derivatives involves various chemical reactions, including nucleophilic substitution and condensation reactions. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were designed and synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine, showing the versatility of piperazine derivatives in synthetic chemistry (Wu Qi, 2014).

Molecular Structure Analysis

The crystal structure of similar compounds reveals that the piperazine ring often adopts a chair conformation, and the presence of various substituents influences the overall geometry and intermolecular interactions within the crystal lattice. For example, the crystal structure of a closely related compound showed the butadiene unit is not planar, indicating that the double bonds were not fully conjugated, highlighting the complex structural dynamics of such molecules (N. G. Deniz & C. Ibiş, 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, and exhibit a range of chemical properties due to the presence of multiple functional groups. For instance, rapid synthesis methods involving reactions of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine and 4-fluoroaniline demonstrate the chemical reactivity and potential for modifications of piperazine-based compounds (M. Collins, M. Lasne, & L. Barré, 1992).

Physical Properties Analysis

The physical properties, including crystallography and thermal stability, of piperazine derivatives have been thoroughly investigated. X-ray crystallography provides detailed insights into the molecular and crystal structure, showcasing the compound's geometry and intermolecular interactions. For example, studies on similar compounds have detailed their monoclinic crystal system, space group, and lattice parameters, offering insights into the structural arrangement and stability (S. Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups, leading to varied reactivity and interactions. The compound's ability to form hydrogen bonds and π-π interactions contributes to its chemical behavior and potential applications in various fields, excluding its use as a drug (S. Naveen et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Research has shown that derivatives of piperazine, including those with a 4-fluorophenyl group, exhibit antibacterial activities. Specifically, certain piperazine derivatives have demonstrated effectiveness against pathogens like G. zeae, C. mandshurica, and F. oxysporum, indicating potential applications in the development of new antibacterial agents (Wu Qi, 2014).

Synthesis and Crystal Structure

The synthesis and crystal structure of various piperazine compounds, including those with a 4-fluorophenyl group, have been studied extensively. These studies provide valuable insights into the properties and potential applications of these compounds in various fields such as pharmaceuticals and materials science. For example, the crystal structure analysis of a compound with a similar structure revealed important details about its molecular configuration (N. G. Deniz & C. Ibiş, 2009).

Antiviral and Antimicrobial Activities

Piperazine derivatives have been evaluated for their antiviral and antimicrobial properties. Some specific derivatives, including those with a 4-fluorophenyl group, have shown promising activities against viruses like Tobacco mosaic virus (TMV) and various microbial organisms. This suggests potential applications in developing new antiviral and antimicrobial treatments (R. C. Krishna Reddy et al., 2013).

Pharmacological Research

1-(4-Fluorophenyl)piperazine derivatives have been investigated for their potential pharmacological applications, particularly in the development of novel drugs for various disorders. These compounds have been studied for their activity at various receptors and their overall pharmacokinetic profiles, which are crucial for assessing their viability as therapeutic agents (S. Westaway et al., 2009).

Chemical Synthesis and Medicinal Chemistry

Piperazine compounds with a 4-fluorophenyl group are significant in chemical synthesis and medicinal chemistry. They are used as intermediates or key components in synthesizing various therapeutic agents, demonstrating their versatility and importance in drug development (M. Haka & M. Kilbourn, 1990).

Crystallography and Thermal Studies

Crystallographic and thermal studies of piperazine derivatives provide insights into their stability, structure, and potential applications in various fields. For instance, the synthesis and crystallographic analysis of a fluorophenyl piperazine compound revealed specific structural characteristics, which are critical for understanding their interactions and behavior in different environments (S. Awasthi et al., 2014).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-26(24,25)15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPKWJKUFONYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)